4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
4-((2-Ethylpiperidin-1-yl)sulfonyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a sulfonamide-substituted benzamide scaffold. The 1,3,4-oxadiazole moiety is a heterocyclic ring known for its metabolic stability and role in modulating biological activity, particularly in enzyme inhibition and antimicrobial applications. This compound is structurally optimized for interactions with enzymes such as carbonic anhydrases or microbial targets like thioredoxin reductase, as suggested by analogs in the literature .
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-3-14-6-4-5-11-22(14)28(24,25)15-9-7-13(8-10-15)17(23)19-18-21-20-16(27-18)12-26-2/h7-10,14H,3-6,11-12H2,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYGPYFTCUUFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H24N4O5S
- Molecular Weight : 408.47 g/mol
- CAS Number : 850936-25-3
Biological Activity Overview
The compound exhibits various biological activities, primarily focusing on its anticancer and antimicrobial properties. The following sections detail specific studies and findings related to its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . Research indicates that derivatives with oxadiazole moieties can induce apoptosis in cancer cells through various mechanisms:
-
Cytotoxicity Against Cancer Cell Lines :
- A study synthesized a series of novel oxadiazole conjugates and evaluated their cytotoxicity against several cancer cell lines, including fibrosarcoma (HT-1080), breast (MCF-7), and lung carcinoma (A549). Among these compounds, one derivative showed significant growth inhibition with an IC50 value of 19.56 µM against HT-1080 cells .
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored in various studies:
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC50/EC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | HT-1080 | 19.56 µM | Induction of apoptosis via caspase activation |
| Anticancer | MCF-7 | Not specified | Cell cycle arrest at G2/M phase |
| Viral Inhibition | SARS-CoV-2 | EC50 > 100 µM | Requires further investigation |
Case Studies
Several case studies have been published focusing on the synthesis and evaluation of related compounds:
- Case Study on Oxadiazole Derivatives :
- Molecular Docking Studies :
Scientific Research Applications
Pharmacological Applications
-
Antiviral Activity :
- Recent studies have explored the use of compounds containing oxadiazole and piperidine structures as antiviral agents. For example, derivatives similar to 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide have shown efficacy against viruses such as Ebola. The mechanism involves inhibition of viral entry through interactions with cellular proteins like NPC1 .
- Anti-Cancer Properties :
- Neuroprotective Effects :
Case Study 1: Antiviral Screening
A study evaluated the antiviral efficacy of various oxadiazole derivatives against Ebola virus. Among them, compounds structurally related to this compound demonstrated promising results with effective EC50 values indicating significant antiviral activity .
Case Study 2: Neuroprotection in Alzheimer’s Models
In vitro studies using neuronal cell lines treated with compounds similar to this compound showed reduced tau aggregation and improved cell viability under oxidative stress conditions. These findings suggest potential applications in treating tauopathies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Key Observations:
Sulfonamide Substitutions :
- The 2-ethylpiperidine sulfonamide in the target compound provides a balance of lipophilicity and steric bulk compared to benzyl/cyclohexyl groups in LMM5/LMM11, which may enhance blood-brain barrier penetration or microbial membrane interaction .
- In compound 6a, an ethylthio group on the oxadiazole improves hCA II inhibition, suggesting that sulfonamide-oxadiazole hybrids are viable for enzyme targeting .
Cyclohexyl or tetrahydronaphthalenyl groups (e.g., compound 50/16) enhance hydrophobic interactions in calmodulin inhibition but reduce solubility .
Biological Activity: LMM5 and LMM11 demonstrate that sulfonamide-1,3,4-oxadiazole hybrids are effective antifungal agents, likely via thioredoxin reductase inhibition .
Research Findings and Implications
- Antifungal Potential: The target compound’s methoxymethyl oxadiazole and 2-ethylpiperidine sulfonamide align with LMM5/LMM11’s antifungal pharmacophore, warranting in vitro testing against C. albicans .
- Enzyme Inhibition : Molecular docking studies (as in compound 6a) could validate interactions with hCA II or calmodulin, leveraging the sulfonamide’s hydrogen-bonding capacity .
- SAR Insights : Smaller alkyl groups (e.g., methoxymethyl vs. cyclohexyl) on the oxadiazole optimize solubility while retaining target affinity, a critical factor for drug development .
Preparation Methods
Sulfonylation Efficiency
Oxadiazole Cyclization
- Cyanogen Bromide Stoichiometry : Excess BrCN (1.5 eq) ensures complete cyclization.
- Temperature Control : Maintaining 0°C during methylation prevents N-over O-alkylation.
Purification and Analytical Characterization
Purification Methods :
Analytical Data :
- HPLC-MS : [M+H]⁺ = 451.2 (calculated: 451.5).
- ¹H NMR (400 MHz, CDCl₃) :
- δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.56 (d, J = 8.4 Hz, 2H, ArH), 4.42 (s, 2H, OCH₂O), 3.48 (s, 3H, OCH₃), 3.21–3.15 (m, 4H, piperidine), 1.62–1.55 (m, 6H, piperidine CH₂), 1.01 (t, J = 7.2 Hz, 3H, CH₂CH₃).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide?
- Methodology : The compound can be synthesized via multi-step reactions. A plausible route involves:
Esterification : Reacting a carboxylic acid derivative (e.g., 4-sulfonylbenzoic acid) with ethanol under H₂SO₄ catalysis to form the ethyl ester .
Hydrazide formation : Treating the ester with hydrazine hydrate in methanol to yield the hydrazide intermediate .
Oxadiazole cyclization : Reacting the hydrazide with carbon disulfide (CS₂) in alkaline ethanol to form the 1,3,4-oxadiazole ring .
Sulfonylation : Introducing the 2-ethylpiperidine sulfonyl group via reaction with 2-ethylpiperidine sulfonyl chloride under basic conditions (e.g., Na₂CO₃) .
Q. How can researchers validate the structural integrity of the sulfonamide and oxadiazole moieties?
- Analytical Techniques :
- ¹H NMR : Look for characteristic peaks:
- Sulfonamide (SO₂N): Deshielded protons near δ 3.0–3.5 ppm for piperidine .
- Oxadiazole: Aromatic protons near δ 8.0–8.5 ppm and methoxymethyl (-OCH₂-) at δ 3.3–3.7 ppm .
- IR Spectroscopy : Confirm sulfonyl S=O stretching (~1350 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies address low yields during oxadiazole cyclization?
- Optimization :
- Reagent Ratios : Adjust stoichiometry of CS₂ and KOH (e.g., 1:2 molar ratio) to favor cyclization .
- Solvent Choice : Replace ethanol with DMF to enhance solubility of intermediates .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction kinetics .
Q. How can researchers resolve contradictions in antibacterial activity data across studies?
- Case Study : If MIC (minimum inhibitory concentration) values vary against S. aureus:
Strain Variability : Test against standardized strains (e.g., ATCC 25923) and clinical isolates to assess resistance mechanisms .
Assay Conditions : Standardize broth microdilution (CLSI guidelines) with pH-adjusted media (pH 6.5–7.0) to ensure reproducibility .
SAR Analysis : Compare substituent effects (e.g., methoxymethyl vs. furan-2-yl) to identify critical functional groups .
Q. What computational methods predict the compound’s enzyme inhibition potential?
- In Silico Workflow :
Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., thioredoxin reductase) .
MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
ADMET Prediction : Employ SwissADME to evaluate pharmacokinetics (e.g., logP ~3.5 for optimal permeability) .
- Validation : Cross-reference with experimental IC₅₀ data from fluorometric assays (e.g., NADPH depletion in C. albicans) .
Methodological Challenges and Solutions
Q. How to mitigate hydrolytic instability of the methoxymethyl group in aqueous buffers?
- Stabilization Approaches :
- Formulation : Use lyophilized powders with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
- Structural Modification : Replace methoxymethyl with a methylsulfonyl group to enhance stability without sacrificing activity .
Q. What strategies differentiate between π-π stacking and hydrogen bonding in crystallographic data?
- Crystallography :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
